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Compound of Interest

Compound Name: (4-Ethylphenyl)acetic acid
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An In-depth Analysis Based on the Crystal Structure of [4-(Methylsulfonyl)phenyl]acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of 4-substituted
phenylacetic acids, with a specific focus on the crystallographic data of [4-
(Methylsulfonyl)phenyl]acetic acid as a representative analogue. Due to the absence of publicly
available crystallographic data for (4-Ethylphenyl)acetic acid, this document leverages the
structural information from a closely related compound to infer potential structural
characteristics and provide a framework for experimental analysis. This paper presents the key
crystallographic parameters, details the experimental protocols for single-crystal X-ray
diffraction, and visualizes the experimental workflow and molecular interactions. The intended
audience includes researchers in crystallography, medicinal chemistry, and drug development
who are interested in the solid-state properties of this class of compounds.

Introduction

Phenylacetic acid and its derivatives are important structural motifs in medicinal chemistry and
materials science. The nature and position of substituents on the phenyl ring can significantly
influence the molecule's conformation, crystal packing, and intermolecular interactions, thereby
affecting its physicochemical properties such as solubility, melting point, and bioavailability.
Understanding the three-dimensional arrangement of these molecules in the solid state is
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crucial for rational drug design and the development of new materials. This guide uses the
crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid to illustrate the common structural
features and analytical techniques applicable to this family of compounds.

Crystallographic Data of [4-
(Methylsulfonyl)phenyl]acetic acid

The crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid provides valuable insights into the
packing and hydrogen bonding networks of 4-substituted phenylacetic acids. The key
crystallographic data are summarized in the tables below.[1]

Table 1: Crystal Data and Structure Refinement
Details[1]
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Parameter Value
Empirical Formula CoH1004S
Formula Weight 214.23
Temperature 298(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 19.086(7) A
b 4.9711(18) A
C 10.724(4) A
a 90°

B 106.102(6)°
y 90°

Volume 977.5(6) A3
z 4

Density (calculated) 1.456 Mg/m3
Absorption Coefficient 0.32 mm—1
F(000) 448

Data Collection

Reflections Collected 4462
Independent Reflections 1502

Refinement

Refinement Method

Full-matrix least-squares on F?2
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R-factor 0.048

wR-factor 0.140

Table 2: Hydrogen Bond Geometry (A, °)[1]

D—H--A d(D—H) d(H--A) d(D--A) L(DHA)
04—H4..-03 0.82 1.87 2.693(3) 175
C3—H3.--02i 0.93 2.53 3.287(3) 139
C1—H1B--O1i  0.96 2.45 3.365(4) 160

Symmetry codes:
(i) -x+1,-y+1,-
z+1; (i) x,y,z; (iii)

X,¥,Z

Experimental Protocols

The determination of the crystal structure of [4-(Methylsulfonyl)phenyl]acetic acid involves
several key experimental steps, as outlined below. This protocol is representative of the
methodology used for small organic molecules.

Synthesis and Crystallization

The synthesis of [4-(Methylsulfonyl)phenyl]acetic acid can be achieved through various organic
synthesis routes. For crystallization, a common method is slow evaporation from a suitable
solvent or solvent mixture. In the case of the reference compound, crystals suitable for X-ray
analysis were obtained by the slow evaporation of an ethanol/water (1:1 v/v) solution at room
temperature.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. The data for [4-
(Methylsulfonyl)phenyl]acetic acid was collected at a temperature of 298(2) K using Mo Ka
radiation (A = 0.71073 A).[1] The diffraction data are collected over a range of angles, and the
intensities of the diffracted X-rays are measured.
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Structure Solution and Refinement

The collected diffraction data is used to solve the crystal structure, typically using direct
methods or Patterson methods. The resulting electron density map is used to build an initial
model of the molecule. This model is then refined using full-matrix least-squares on F2, which
minimizes the difference between the observed and calculated structure factors. Hydrogen
atoms are typically placed in calculated positions and refined using a riding model.[1]

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a
small organic molecule.
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Experimental workflow for crystal structure determination.
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Intermolecular Interactions

The crystal packing of [4-(Methylsulfonyl)phenyl]acetic acid is characterized by a network of
hydrogen bonds. The carboxylic acid groups form centrosymmetric dimers through strong O—
H---O hydrogen bonds. These dimers are further connected by weaker C—H---O interactions,
creating a three-dimensional network.

Molecule A

[4-(Methylsulfonyl)phenyl]acetic acid

»
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Molecule B (Centrosymmetrically Related)

[4-(Methylsulfonyl)phenyl]acetic acid

Click to download full resolution via product page
Key intermolecular interactions in [4-(Methylsulfonyl)phenyl]acetic acid.

Conclusion

While the crystal structure of (4-Ethylphenyl)acetic acid remains to be determined, the
analysis of its close analogue, [4-(Methylsulfonyl)phenyl]acetic acid, provides a robust
framework for understanding the solid-state behavior of this class of compounds. The formation
of hydrogen-bonded carboxylic acid dimers is a predominant and expected feature, which
dictates the crystal packing. The detailed experimental protocol and workflow presented herein
offer a clear guide for researchers aiming to elucidate the crystal structures of other substituted
phenylacetic acids. Such structural information is invaluable for the development of new
pharmaceutical and material science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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